Silica

SiO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

SiO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/

Insoluble

Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.

AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED

Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.

Very slightly sol in alkali.

Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.

Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.

The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.

Solubility in water: none

Synonyms

Canonical SMILES

Drug Delivery and Biomedicine

Silica nanoparticles, due to their biocompatibility and controlled release properties, are extensively studied for drug delivery applications. Researchers can modify the surface of these particles to attach specific drugs and target them to diseased cells. Silica's porous structure allows for controlled release of the drug over time, reducing side effects and improving treatment efficacy [].

Furthermore, silica-based materials are being explored for tissue engineering and regenerative medicine. Their biocompatibility and ability to mimic the natural extracellular matrix make them suitable scaffolds for cell growth and differentiation [].

Catalysis

Silica is a popular support material for catalysts in various chemical reactions. Its high surface area and tunable pore size make it an ideal platform for dispersing and stabilizing catalytic nanoparticles. Researchers can modify the surface of silica to incorporate specific functional groups, enhancing the catalyst's selectivity and activity towards desired reactions [].

Silica-based catalysts are explored in various fields, including:

- Petrochemical processing for cleaner fuel production [].

- Environmental remediation for breaking down pollutants [].

- Biocatalysis for enzymatic processes in biofuel production [].

Optics and Photonics

Silica's excellent optical properties, such as high transparency and refractive index, make it a crucial material in optics and photonics research. It is used to manufacture:

- Optical fibers for transmitting light signals in telecommunications [].

- Lasers as a host material for the active gain medium [].

- Photonic devices like waveguides and sensors due to its ability to manipulate light [].

Researchers are also exploring the use of silica nanoparticles for light-based therapies and bioimaging applications.

Material Science and Nanotechnology

Silica nanoparticles, with their tailorable properties, find numerous applications in material science research. They can be used as:

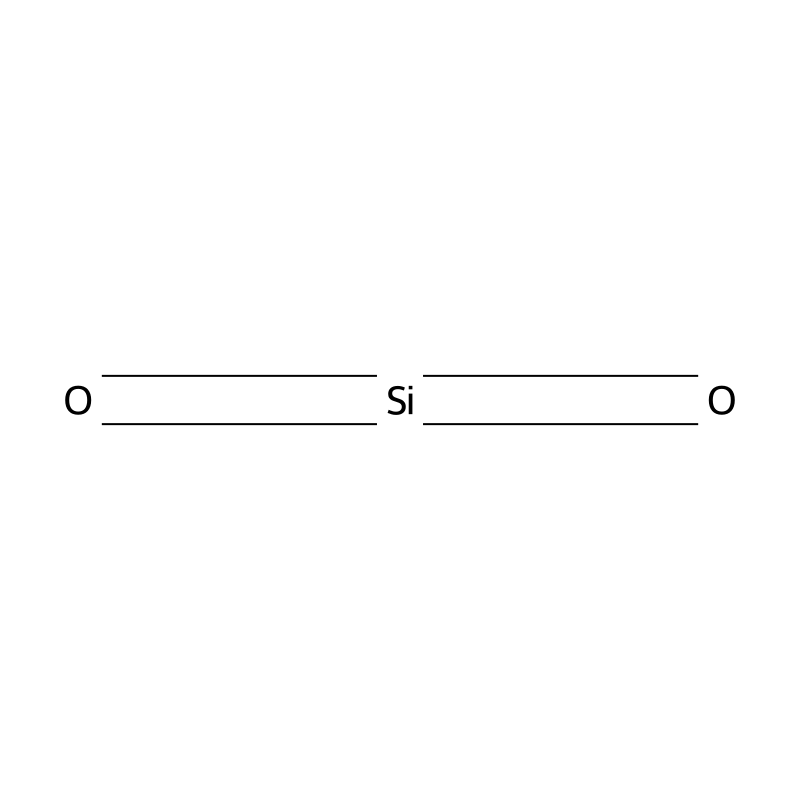

Silica, scientifically known as silicon dioxide with the chemical formula , is a naturally occurring compound that is abundant in the Earth's crust, comprising about 75% of it. Silica exists in various forms, primarily as crystalline and amorphous structures. The crystalline form, which includes quartz, is characterized by a regular geometric arrangement of silicon and oxygen atoms, while the amorphous form lacks this ordered structure. Silica is a fundamental component of many minerals and rocks, making it one of the most prevalent materials on Earth .

Physical Properties

Silica is recognized for its hardness, rated at 7 on the Mohs scale, making it relatively resistant to scratching. It is typically colorless or white but can appear in various colors due to impurities. Silica has a high melting point and exhibits unique thermal properties, such as negative temperature expansion, similar to water .

Crystalline silica dust, generated during activities like sandblasting or grinding concrete, can be hazardous when inhaled. Chronic exposure can lead to silicosis, a debilitating lung disease []. However, amorphous silica (non-crystalline), commonly found in sand and food additives, is generally considered non-toxic.

Data

The National Institute for Occupational Safety and Health (NIOSH) recommends a permissible exposure limit (PEL) of 0.05 mg/m³ for respirable crystalline silica dust [].

Silica exhibits limited reactivity under standard conditions but can react with certain substances:

- Hydrofluoric Acid Reaction: Silica reacts with hydrofluoric acid to produce silicon tetrafluoride:

- Metal Oxides: It can react with metal oxides to form silicates, essential in glass and ceramics production .

Silica's biological activity varies based on its form. Crystalline silica has been linked to respiratory diseases such as silicosis when inhaled. In contrast, amorphous silica appears to be less harmful and is even utilized in some medical applications. Silica plays a role in plant biology as well; for instance, it is found in the cell walls of certain plants and contributes to structural integrity .

Silica can be synthesized through several methods:

- Natural Extraction: Mining quartz or sand deposits.

- Chemical Precipitation: Reacting sodium silicate with acids to produce precipitated silica.

- Fumed Silica Production: Vaporizing silicon in oxygen-rich environments to produce fine silica particles.

- Gelation: Using sol-gel processes where silica sol transforms into a gel form, allowing for controlled particle size and surface area .

Silica has a wide range of applications across various industries:

- Construction: Used in concrete and glass manufacturing.

- Electronics: Essential for semiconductor fabrication.

- Food and Pharmaceuticals: Acts as an anti-caking agent and excipient.

- Cosmetics: Used for its absorbent properties in powders and creams.

- Agriculture: Enhances plant growth by strengthening cell walls .

Research indicates that the surface chemistry of silica significantly influences its interactions with biological systems. For instance, the presence of hydroxyl groups on silica's surface affects its reactivity and potential toxicity. Studies have shown that smaller particle sizes may lead to increased biological activity due to higher surface area-to-volume ratios .

Several compounds share similarities with silica, primarily due to their silicon-oxygen frameworks. Here are some notable examples:

| Compound | Chemical Formula | Structure Type | Unique Features |

|---|---|---|---|

| Quartz | SiO₂ | Crystalline | Most stable form; widely used in jewelry and electronics. |

| Tridymite | SiO₂ | Crystalline | High-temperature polymorph; less stable than quartz. |

| Cristobalite | SiO₂ | Crystalline | Formed at very high temperatures; less common than quartz. |

| Opal | SiO₂·nH₂O | Amorphous | Contains water; exhibits play-of-color phenomenon. |

| Fumed Silica | SiO₂ | Amorphous | Produced via flame hydrolysis; used as a thickening agent. |

| Zeolites | Variable | Crystalline | Framework silicates; used in catalysis and ion exchange. |

Silica's unique tetrahedral structure allows it to form robust three-dimensional networks that contribute to its hardness and thermal stability, distinguishing it from other silicon compounds .

Alpha-quartz represents the most abundant and stable form of crystalline silica under standard temperature and pressure conditions [1] [2]. The structure consists of a three-dimensional network of silicon-oxygen tetrahedra, where each silicon atom is covalently bonded to four oxygen atoms in a tetrahedral arrangement [3] [4]. This framework creates a continuous network of SiO₄ tetrahedra linked via oxygen atoms at their corners [5] [6].

The crystallographic structure of alpha-quartz belongs to the trigonal crystal system with space group P3₂21 or P3₁21, depending on the handedness [7] [6]. The unit cell parameters are a = b = 4.914 Å and c = 5.405 Å, with a density of 2.65 g/cm³ [1]. The structure exhibits threefold and sixfold helical chains of SiO₄ tetrahedra running parallel to the c-axis [5] [8]. These helical chains form hexagonal rings that surround central channels running parallel to the c-axis, creating a distinctive structural feature that influences the mineral's physical properties [5] [8].

Beta-quartz forms at temperatures above 573°C through a reversible displacive transformation from alpha-quartz [9] [4]. This high-temperature polymorph adopts a hexagonal crystal system with increased symmetry compared to alpha-quartz [4]. The transformation involves only small atomic displacements and is accompanied by a modest volume change of 0.8-1.3% [9]. The silicon-oxygen bond lengths remain essentially unchanged during this transition, with the primary structural modifications occurring in the Si-O-Si bond angles [1].

Quartz exhibits exceptional physical properties that make it valuable for numerous applications. It possesses a Mohs hardness of 7, making it highly resistant to mechanical wear [2] [7]. The refractive indices range from 1.544 to 1.553, with a birefringence of approximately 0.009 [2] [7]. Quartz demonstrates remarkably low thermal expansion, with a coefficient of 0.5 μm/m·K, which contributes to its thermal stability [9]. The bulk modulus of quartz is approximately 37 GPa, indicating moderate compressibility [1].

The piezoelectric properties of quartz arise from its non-centrosymmetric crystal structure [2] [4]. When subjected to mechanical stress, quartz generates an electric charge, making it invaluable for electronic applications including oscillators, sensors, and timing devices [2] [4]. This property is directly related to the trigonal symmetry and the specific arrangement of silicon and oxygen atoms within the crystal lattice [2].

Tridymite Characteristics

Tridymite represents a high-temperature polymorph of silica that typically forms at temperatures between 870°C and 1470°C under atmospheric pressure conditions [10] [11] [12]. The name derives from the Greek word "tridymos," meaning triplet, reflecting its characteristic occurrence as twinned crystal trillings [10] [13]. Tridymite exists in seven distinct polytypes, with the most common forms at standard atmospheric pressure being alpha-tridymite and beta-tridymite [10] [11] [14].

Alpha-tridymite crystallizes in the orthorhombic system with space group C2221 [10] [11]. The unit cell parameters are a = 9.932 Å, b = 17.216 Å, and c = 81.864 Å, with a calculated density of 2.26 g/cm³ [15]. This low-temperature form of tridymite is stable below approximately 100°C, although it commonly persists metastably at room temperature due to kinetic barriers to transformation [10] [11].

Beta-tridymite adopts a hexagonal crystal system with space group P6₃/mmc and is stable at elevated temperatures above 870°C [10] [12]. The density of beta-tridymite is slightly lower at 2.25 g/cm³ [11]. The transition between alpha and beta forms involves displacive transformations that modify the angular relationships between SiO₄ tetrahedra while maintaining the overall framework topology [16].

The structure of tridymite consists of layers of SiO₄ tetrahedra arranged in a hexagonal closest packing configuration [16]. These layers are stacked with the individual tetrahedra alternately pointing up and down, creating a more open framework compared to quartz [16]. The beta-tridymite structure exhibits hexagonal symmetry with these layers stacked in a hexagonal closest packing arrangement, while the alpha form shows orthorhombic distortion due to temperature-induced structural modifications [16].

Tridymite crystals typically appear as thin hexagonal plates that are frequently twinned, often forming distinctive trillings [10] [13] [12]. The crystals are usually small and exhibit a tabular habit [13]. The mineral displays colorless to white coloration with a vitreous luster [15] [13]. Physical properties include a hardness of 6.5-7 on the Mohs scale and a specific gravity ranging from 2.25 to 2.28 [15] [13].

The formation of tridymite requires specific conditions and typically involves the presence of mineralizers or fluxes [17]. Pure transformation from quartz to tridymite is kinetically hindered, requiring trace amounts of alkali metals or other compounds to facilitate the transition [11] [17]. Otherwise, quartz transforms directly to cristobalite at approximately 1050°C, bypassing the tridymite phase entirely [11] [9].

Cristobalite Formation and Structure

Cristobalite is a high-temperature, low-pressure polymorph of silica that forms at temperatures exceeding 1470°C under atmospheric pressure [18] [19] [20]. Named after Cerro San Cristóbal in Mexico, cristobalite represents one of the most important silica polymorphs in volcanic environments [18]. The mineral commonly occurs in volcanic rocks as minute crystalline deposits formed through vapor-phase crystallization processes [19] [21] [20].

Alpha-cristobalite crystallizes in the tetragonal system with space group P4₁2₁2 or P4₃2₁2 [18]. The unit cell parameters are a = b = 4.973 Å and c = 6.948 Å, with a calculated density of 2.32 g/cm³ [18]. This low-temperature form is stable below 260°C and represents the metastable phase commonly encountered at ambient conditions [18] [20].

Beta-cristobalite adopts a cubic crystal system with space group Fd3m and higher symmetry [18] [20]. This high-temperature form is stable above 1470°C and has a lower density of 2.20 g/cm³ due to the more open crystal structure [18]. The transformation between alpha and beta cristobalite is reversible and occurs at 260°C with a volume change of 2.0-2.8% [9] [18].

The crystal structure of cristobalite is based on a diamond-like arrangement of SiO₄ tetrahedra, where the silicon atoms occupy positions analogous to carbon atoms in diamond, but with oxygen atoms bridging between silicon centers [18]. Beta-cristobalite has the same topology as diamond but with linked tetrahedra instead of carbon-carbon bonds [18]. The alpha form represents a distorted version of this structure due to temperature-induced ordering [18].

Formation of cristobalite occurs through several pathways. In industrial applications, cristobalite is produced by heating silica sand with flux materials in high-temperature kilns exceeding 2500°F (approximately 1370°C) [19]. Natural cristobalite forms in volcanic environments through vapor-phase deposition processes, where acidic volcanic gases interact with aluminosilicate substrates [21]. Chemical vapor deposition represents a natural mechanism for cristobalite formation, involving the dissolution and reprecipitation of silica from acidic gas phases containing hydrogen fluoride and other reactive species [21].

The metastability of cristobalite at ambient temperatures results from the reconstructive nature of the transformation to more stable phases like quartz or tridymite [18]. These transformations require breaking and reforming of the silica framework, which involves considerable activation energy and may not occur on reasonable timescales at room temperature [18]. This kinetic barrier allows cristobalite to persist indefinitely under normal surface conditions [18] [20].

Cristobalite exhibits distinctive physical properties including a hardness of 6.5-7 on the Mohs scale and vitreous luster [20]. The refractive indices range from 1.484 to 1.487 with low birefringence [20]. The mineral appears colorless to white and may contain trace impurities that influence its properties [19] [20]. Cristobalite finds applications as an ultra-white pigment and extender in paints, coatings, and engineered materials due to its high reflectance and chemical stability [19].

High-Pressure Polymorphs: Coesite and Stishovite

Coesite represents the first high-pressure polymorph of silica, stable at pressures between 2-3 gigapascals and temperatures around 700-1000°C [22] [23]. First synthesized by Loring Coes Jr. in 1953, coesite was subsequently discovered in nature at meteorite impact sites, providing crucial evidence for impact cratering processes [22] [24]. The mineral crystallizes in the monoclinic system with space group C2/c, exhibiting unit cell parameters of a = 7.152 Å, b = 12.372 Å, c = 7.152 Å, and β = 120.34° [22] [23].

Coesite maintains tetrahedral silicon coordination similar to low-pressure silica polymorphs but with a more compact arrangement that results in a density of 2.92 g/cm³ [22] [23]. The structure consists of four-membered and eight-membered rings of SiO₄ tetrahedra, creating a framework with higher coordination efficiency than quartz [22]. This increased density makes coesite approximately 10% denser than quartz, representing a significant structural compaction [22].

Formation of coesite occurs through multiple pathways depending on the pressure-temperature conditions. In meteorite impact environments, coesite forms through direct solid-state transformation from quartz via topotactic mechanisms [25] [24] [26]. This subsolidus transformation involves the nucleation and growth of coesite crystals at the expense of host quartz, with coesite (010) planes commonly parallel to quartz {10-11} plane families [25] [26]. Alternative formation mechanisms include crystallization from high-pressure silica melts or diaplectic glasses during decompression [27] [24].

The physical properties of coesite reflect its high-pressure origin. The mineral exhibits elevated hardness of 7.5-8 on the Mohs scale and increased refractive indices ranging from 1.593 to 1.604 [23]. Birefringence is moderate at 0.004-0.005, and the mineral displays vitreous to waxy luster [23]. Coesite possesses a bulk modulus of approximately 96 GPa, significantly higher than quartz, indicating its resistance to compression [23].

Stishovite represents the ultra-high-pressure polymorph of silica, stable at pressures exceeding 10 gigapascals [28] [29] [30]. Named after Soviet physicist Sergey Stishov, who first synthesized it in 1961, stishovite was discovered naturally at Meteor Crater, Arizona in 1962 [29] [30]. This discovery established stishovite as a diagnostic indicator of meteorite impact events [31] [30].

The crystal structure of stishovite differs fundamentally from other silica polymorphs through the adoption of octahedral silicon coordination [28] [32] [31] [29]. Stishovite crystallizes in the tetragonal system with space group P4₂/mnm, isostructural with rutile (TiO₂) [32] [29] [30]. Unit cell parameters are a = 4.177 Å and c = 2.665 Å, with an exceptionally high density of 4.29 g/cm³ [29] [33].

The structure consists of parallel chains of edge-sharing SiO₆ octahedra extending along the c-axis [32] [31]. Each silicon atom is coordinated by six oxygen atoms in octahedral geometry, while oxygen atoms are three-coordinated, linking three silicon octahedra [29] [30]. This arrangement creates a much more compact structure than tetrahedral silica polymorphs, accounting for the 60% density increase compared to quartz [31].

Stishovite formation requires extreme pressure conditions typically associated with meteorite impacts or deep mantle environments [31] [30] [33]. Laboratory synthesis requires pressures exceeding 100 kilobars (10 GPa) and temperatures above 1200°C [33]. Under these conditions, the tetrahedral silicon framework collapses, forcing silicon into octahedral coordination to achieve greater structural density [28] [31].

The exceptional properties of stishovite include a Mohs hardness of 9.5, making it one of the hardest known oxides [29] [30]. Refractive indices are extremely high, ranging from 1.799 to 1.845 [29] [33]. The bulk modulus reaches 313 GPa, reflecting the incompressible nature of the octahedral framework [28] [34]. Stishovite exhibits very low thermal expansion and high structural stability under extreme conditions [28] [35].

Recent research has revealed that stishovite can incorporate significant amounts of water (up to 1.3 wt% H₂O) through hydrogarnet-like substitution mechanisms [36] [37]. This hydrous stishovite forms under specific hydrothermal conditions and may serve as a water reservoir in high-pressure geological environments [36] [37].

Phase Transformation Mechanisms and Energy Requirements

The phase transformations among silica polymorphs involve complex mechanisms that depend on pressure, temperature, and kinetic factors [38] [39]. These transformations can be classified into two primary categories: displacive transformations involving small atomic movements and reconstructive transformations requiring extensive bond breaking and reformation [1] [18].

Displacive transformations occur with minimal energy barriers and involve cooperative movements of atoms without breaking primary Si-O bonds [1] [9]. The alpha-quartz to beta-quartz transition at 573°C represents the classic example of displacive transformation [9] [4]. This transformation involves rotation of SiO₄ tetrahedra around the c-axis, increasing the crystal symmetry from trigonal to hexagonal [4]. The volume change is small (0.8-1.3%), and the transformation is completely reversible [9].

Similarly, the alpha-cristobalite to beta-cristobalite transformation at 260°C involves displacive movements that preserve the overall framework topology while modifying the crystal symmetry [9] [18]. The volume change of 2.0-2.8% reflects the structural relaxation associated with increased thermal motion [9].

Reconstructive transformations require significantly higher activation energies due to the necessity of breaking Si-O bonds and reorganizing the tetrahedral framework [9] [18] [38]. The quartz to tridymite transformation at 870°C involves a reconstructive mechanism with a substantial volume increase of 14.4% [9]. However, this transformation is kinetically hindered, and pure quartz rarely transforms to tridymite without the presence of mineralizing agents [11] [9].

The quartz to cristobalite transformation occurs at 1050-1250°C in pure systems, involving a volume increase of 17.4% [9]. This reconstructive process requires extensive reorganization of the silica framework from the quartz structure to the diamond-like arrangement of cristobalite [9] [18]. The transformation typically bypasses tridymite formation due to kinetic factors favoring direct crystallization of cristobalite [9].

High-pressure transformations follow different mechanisms involving coordination changes and framework densification [40] [38]. The quartz to coesite transformation at 2-3 GPa pressures involves reconstructive reorganization to form the denser monoclinic structure [40] [22]. This transformation can occur through solid-state mechanisms or via dissolution-reprecipitation processes depending on temperature and fluid availability [41] [42].

The formation of stishovite requires even more extreme conditions, with silicon coordination changing from tetrahedral to octahedral [28] [38]. Molecular dynamics simulations reveal that this transformation follows a two-stage mechanism: first, formation of a compact high-symmetry oxygen sublattice controlled by oxygen-oxygen repulsion, followed by redistribution of silicon cations into octahedral sites [38]. This mechanism explains the dramatic density increase and structural reorganization required for stishovite formation [38].

Energy requirements for phase transformations vary significantly among different pathways [39] [43]. Displacive transformations require relatively low activation energies (typically <50 kJ/mol), making them readily reversible [1]. Reconstructive transformations demand much higher energies (>200 kJ/mol), often requiring elevated temperatures or catalytic agents to proceed at reasonable rates [17] [42].

The pressure-induced transformations to high-density phases involve substantial enthalpy changes reflecting the volume reduction and coordination changes [44] [39]. Density functional theory calculations indicate that the quartz to stishovite transformation involves activation energies exceeding 300 kJ/mol under static conditions [45] [39].

Recent studies emphasize the role of defects, interfaces, and non-hydrostatic stress in facilitating phase transformations [40] [46]. Shock-induced transformations can bypass traditional thermodynamic barriers through martensitic mechanisms, enabling formation of metastable phases like cristobalite X-I at moderate pressures [47] [46] [48].

Crystallographic Analysis of Polymorphic Forms

X-ray diffraction analysis serves as the primary method for identifying and characterizing silica polymorphs, with each phase exhibiting distinctive diffraction patterns that reflect their unique crystal structures [49] [50] [51]. The characteristic d-spacings and peak intensities provide unambiguous identification of polymorphic forms, even in complex mineral assemblages [49] [50].

Quartz identification relies on three primary reflections: the strongest peak at d = 3.342 Å (2θ = 26.6° for Cu Kα radiation), a secondary peak at d = 4.257 Å (2θ = 20.9°), and a third characteristic reflection at d = 1.818 Å (2θ = 50.1°) [49] [50] [51]. The 100% intensity peak at 3.342 Å corresponds to the (101) reflection in the trigonal structure and serves as the diagnostic identifier for crystalline quartz [51].

Tridymite analysis presents more complexity due to the existence of multiple polytypes [17] [52]. The primary identification peak occurs at d = 3.81 Å (2θ = 23.3°), with secondary peaks at d = 4.107 Å and d = 4.328 Å [49] [52]. The relative intensities and peak positions can vary depending on the specific polytype (alpha vs. beta forms) and the degree of structural ordering [52]. Tridymite M and tridymite S, identified by Hill and Roy, show subtle but distinguishable differences in their diffraction patterns [52].

Cristobalite identification utilizes the strong reflection at d = 4.040 Å (2θ = 22.0°) as the primary diagnostic peak [49] [50] [51]. A secondary peak at d = 3.15 Å provides additional confirmation [49]. The intensity ratio between these peaks can indicate the degree of crystallinity and the presence of alpha versus beta forms [51]. Cristobalite's relatively simple diffraction pattern facilitates its identification even at low concentrations [51].

Advanced structural analysis using single-crystal X-ray diffraction has revealed detailed atomic positions and thermal parameters for silica polymorphs [1] [53] [54]. The comprehensive study by Keskar and Chelikowsky determined lattice parameters and internal coordinates as functions of pressure for nine silica polymorphs using both ab initio quantum mechanical calculations and classical force-field models [1] [53] [54].

High-pressure polymorphs require specialized analytical approaches due to their occurrence in extreme environments. Coesite exhibits characteristic reflections distinct from low-pressure phases, with the strongest peaks facilitating identification in impact rocks and ultra-high-pressure metamorphic terranes [55] [56]. Stishovite's tetragonal structure produces a unique diffraction pattern consistent with its rutile-type structure [28] [33].

Neutron diffraction studies have provided complementary structural information, particularly valuable for understanding the dynamics of disordered phases and the behavior of hydrogen-containing defects [57]. Total scattering measurements reveal similarities between glass structure and dynamically disordered crystalline phases like β-cristobalite and high-pressure tridymite [57].

Electron diffraction techniques, including three-dimensional electron diffraction (3D ED), enable structural analysis of sub-micrometric crystals that are too small for conventional X-ray methods [25] [24]. This approach has been particularly valuable for studying impact-generated coesite and understanding the formation mechanisms of high-pressure phases [25] [24].

Structural disorder and defects significantly influence diffraction patterns, requiring careful analysis to distinguish between true polymorphic differences and disorder-induced peak broadening [58] [59]. Transmission electron microscopy combined with high-resolution imaging provides direct visualization of stacking sequences and structural defects in silica polymorphs [58].

Quantitative phase analysis using the Rietveld method enables determination of relative abundances of different polymorphs in mixed-phase samples [17] [60]. This approach is particularly important for industrial applications and environmental monitoring where accurate quantification of crystalline silica content is required [50] [51].

Purity

Physical Description

Other Solid; Dry Powder, Water or Solvent Wet Solid; Pellets or Large Crystals; NKRA; Dry Powder; Dry Powder, Pellets or Large Crystals

Dry Powder, Water or Solvent Wet Solid, Other Solid; Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid

Pellets or Large Crystals; Other Solid; Dry Powder, Other Solid; Dry Powder; Dry Powder, Liquid

Liquid; Other Solid; Dry Powder, Other Solid; Dry Powder

Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Dry Powder, Other Solid; Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid, Other Solid; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder

Other Solid; Dry Powder

White, fluffy powder or granules. Hygroscopic

Colorless, odorless solid. [Note: A component of many mineral dusts.]; [NIOSH]

Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH]

Solid; [IUCLID] Off-white odorless powder; [Acros Organics MSDS]

Solid

FINE WHITE POWDER.

COLOURLESS OR WHITE CRYSTALS.

Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]

Color/Form

Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid

Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica.

Transparent crystals

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

4046 °F

2230 °C

>2200 °C

Heavy Atom Count

Taste

Density

2.2 @ 25 °C

2.6

Colorless crystals or white powder; odorless and tasteless; density: 2.2-2.6; soluble in molten alkai when finely divided and amorphous /Silicon dioxide/

Density = 2.20 g/cm; Refractive index = 1.459; Surface tension = 5.200 @ 298 K (calc); Thermal conductivity = 1.37 W/m-deg K at 298 deg K ; Heat of Formation = -903.2 kJ/mol at 298 deg K; Heat Capacity = 37.94 J/mol-deg K at 298 deg K; Dielectric Constant = 3.8 /Corning 7940 fused silica/

Density = 2.648 /alpha-Quartz/ /from table/

Density = 2.269 /alpha-Tridymite/ /from table/

Density = 2.318 /alpha-Cristobalite/ /from table/

Density = 2.909 /Coesite/ /from table/

Density = 4.287 /Stishovite/ /from table/

2.3 g/cm³

2.20

Odor

Appearance

Melting Point

3110 °F

1710 °C

1716 - 1736 °C

1713 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 122 of 1712 companies. For more detailed information, please visit ECHA C&L website;

Of the 39 notification(s) provided by 1590 of 1712 companies with hazard statement code(s):;

H350 (11.76%): May cause cancer [Danger Carcinogenicity];

H372 (66.04%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (21.01%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Pharmacology

Mechanism of Action

In vivo exposure of rat lungs to crystalline silica either by intratracheal instillation or by inhalation results in an increase in mRNA levels for inducible nitric oxide synthase (iNOS) in bronchoalveolar lavage cells (BALC), elevated nitric oxide (.NO) production by BALC, and an increase in .NO-dependent chemiluminescence (CL) from alveolar macrophages (AM). Induction of iNOS message occurs in both AM and polymorphonuclear leukocytes (PMN) harvested from silica-exposed lungs but is not significantly elevated in lavaged lung tissue.

This review presents characteristics of simple and complicated coal workers' pneumoconiosis (CWP) as well as pathologic indices of acute and chronic silicosis by summarizing results of in vitro, animal, and human investigations. These results support four basic mechanisms in the etiology of CWP and silicosis: a) direct cytotoxicity of coal dust or silica, resulting in lung cell damage, release of lipases and proteases, and eventual lung scarring; b) activation of oxidant production by pulmonary phagocytes, which overwhelms the antioxidant defenses and leads to lipid peroxidation, protein nitrosation, cell injury, and lung scarring; c) activation of mediator release from alveolar macrophages and epithelial cells, which leads to recruitment of polymorphonuclear leukocytes and macrophages, resulting in the production of proinflammatory cytokines and reactive species and in further lung injury and scarring; d) secretion of growth factors from alveolar macrophages and epithelial cells, stimulating fibroblast proliferation and eventual scarring. Results of in vitro and animal studies provide a basis for proposing these mechanisms for the initiation and progression of pneumoconiosis. Data obtained from exposed workers lend support to these mechanisms.

/The authors/ reported previously that freshly fractured silica (FFSi) induces activator protein-1 (AP-1) activation through extracellular signal-regulated protein kinases (ERKs) and p38 kinase pathways. In the present study, the biologic activities of FFSi and aged silica (ASi) were compared by measuring their effects on the AP-1 activation and phosphorylation of ERKs and p38 kinase. The roles of reactive oxygen species (ROS) in this silica-induced AP-1 activation were also investigated. FFSi-induced AP-1 activation was four times higher than that of ASi in JB6 cells. FFSi also caused greater phosphorylation of ERKs and p38 kinase than ASi. FFSi generated more ROS than ASi when incubated with the cells as measured by electron spin resonance (ESR). Studies using ROS-sensitive dyes and oxygen consumption support the conclusion that ROS are generated by silica-treated cells. N-Acetylcysteine (an antioxidant) and polyvinyl pyridine-N-oxide (an agent that binds to Si-OH groups on silica surfaces) decreased AP-1 activation and phosphorylation of ERKs and p38 kinase. Catalase inhibited phosphorylation of ERKs and p38 kinase, as well as AP-1 activation induced by FFSi, suggesting the involvement of H2O2 in the mechanism of silica-induced AP-1 activation. Sodium formate (an OH /radical/ scavenger) had no influence on silica-induced MAPKs or AP-1 activation. Superoxide dismutase enhanced both AP-1 and MAPKs activation, indicating that H2O2, but not O2, may play a critical role in silica-induced AP-1 activation. These studies indicate that freshly ground silica is more biologically active than aged silica and that ROS, in particular H2O2, play a significant role in silica-induced AP-1 activation.

/The authors/ examined the involvement of oxidative stress and reactive oxygen species formation in silica-induced cytotoxicity and genotoxicity in cultured rat /alveolar macrophages/ AMs. A lucigenin-dependent chemiluminescence test was used to determine superoxide anion... and a 2',7'-dichlorofluorescin diacetate fluorescence test was employed to measure the hydrogen peroxide (H2O2) level. The cytotoxic and genotoxic effects caused by silica in AMs were examined by lactate dehydrogenase (LDH) leakage and single-cell gel electrophoresis (comet assay), respectively. The results showed that silica enhanced superoxide and H2O2 formation in AMs. There were clear dose- and time-dependent relationships in silica-induced cytotoxicity and genotoxicity. Furthermore, superoxide dismutase and catalase were able to reduce silica-induced LDH leakage and DNA damage, with concurrent significant inhibition on silica-induced oxidative stress in AMs. These findings provide convincing evidence that oxidative stress mediates the silica-induced cytotoxicity and genotoxicity.

For more Mechanism of Action (Complete) data for CRYSTALLINE SILICA (32 total), please visit the HSDB record page.

Vapor Pressure

approx 0 mm Hg

10 mm Hg @ 1732 °C

0 mmHg (approx)

Pictograms

Health Hazard

Impurities

Other CAS

13778-37-5

13778-38-6

14464-46-1

14639-89-5

14808-60-7

15468-32-3

15723-40-7

17679-64-0

60676-86-0

92283-58-4

99439-28-8

112945-52-5

112926-00-8

61790-53-2

91053-39-3

68855-54-9

308075-07-2

11126-22-0

308066-74-2

14808-60-7;1317-79-9

Absorption Distribution and Excretion

Inhalation studies with rats... indicate that the long-term clearance of quartz after inhalation is slow and biphasic, whereas amorphous silica dusts are cleared more rapidly. The absolute amount of silica dust eliminated increased with lung burden, but the efficiency of the elimination was either constant or decreased with time. ...The half-life lung clearance of rats exposed via inhalation to an amorphous silica suspension (Ludox ) at concentrations up to 150 mg/cu m was about 50 days.

A study /in (1983)/, showed that the total silica content in the lungs of guinea pigs exposed by inhalation for up to 2 years to a cristobalite sample or to amorphous silica (at dust concentrations of 150 mg/cu m or 100 mg/cu m , respectively) increased linearly over 21 months, without evidence that lung retention rates changed with time. ...The maximum lung content of cristobalite was only 68 mg/lung, whereas that of amorphous silica was 120 mg/lung. The total amount of accumulated silica varied inversely with the degree of pulmonary damage. /It was/ suggested that silica dust producing cell damage may be more efficiently cleared from the lung than are the less toxic amorphous forms. However, this difference also could be due to different rates of deposition for the two dust forms. The cristobalite sample, which was 45% cristobalite and 55% diatomaceous earth, was significantly coarser (and less likely to deposit in the lungs) than the amorphous silica, which contained 100% diatomaceous earth. Also, tissue changes induced by cristobalite could have altered particle deposition.

In a long-term inhalation study with guinea pigs, ...the amount of silica retained as a result of 8-hr/day exposures to amorphous silica (Hi-Sil 233) /was compared/ with that retained during inhalation of quartz dust for a comparable 12-month period. Guinea pigs that inhaled quartz dust at a concentration of 106 mg/cu m retained between 500 and 600 mg of silica, whereas <10 mg of dust was retained in those that inhaled 126 mg/cu m of amorphous silica. After 12 months of exposure, the relative silica content (silica mass/lung mass) decreased in guinea pigs exposed to quartz dust, but continued to increase slowly in the animals exposed to the amorphous silica. This difference was explained by an increasing nonsiliceous materials content (e.g., collagen, minerals) in the lungs of the quartz-exposed animals associated with the progressive deposition of fibrous tissue in the lungs. Six months after cessation of exposure, the silica content of the lungs of Hi-Sil 233-exposed animals was similar to that of untreated controls. This lack of accumulation may be due, in large part, to the higher solubility of amorphous silica compared to quartz... . By comparison, the elimination of silica from the quartz-exposed guinea pigs was negligible, and the silicotic lesions continued to progress during this elimination phase.

For more Absorption, Distribution and Excretion (Complete) data for AMORPHOUS SILICA (6 total), please visit the HSDB record page.

Rats were exposed for 6 hr/day, on 5 days/week, for up to 13 weeks to 3 mg/cu m crystalline... Lung burdens were 819... ug for crystalline...

Deposition of particles in the respiratory bronchioles and proximal alveoli results in slow clearance, interaction with macrophages and a greater likelihood of lung injury. This contrasts with deposition on the conducting airways where the majority of the particles are cleared by the mucociliary escalator. Therefore, quartz particles with an aerodynamic diameter below 10 um are likely to be the most harmful to humans.

There are few data on human lung quartz-dust burdens that allow conclusions to be drawn about deposition or clearance. However, quartz is found in the bronchoalveolar macrophages and sputum of silicotic patients. Also, at autopsy, there is wide variation in the masses and proportions of quartz retained in the lung. For example... 25-264 mg /were reported/ per single lung at autopsy in hard-rock miners with 14-36 years of exposure; these miners had variable amounts of pathological response but there was not a good correlation between lung crystalline quartz content and pathological score. The well-documented effect of smoking on clearance is a further confounding factor in drawing conclusions about clearance kinetics in humans.

The physico-chemical changes in quartz that result from residence in the lung could be an important factor in determining the continuing toxicity of quartz to the lung following deposition. As a response to the rejection of the 'mechanical model' of silicosis, which had propounded that any particle with 'sharp or jagged edges' might injure tissue, a solubility theory of silicosis was proposed. The solubility theory was based on the release from silica of silicic acid, which was considered to be a 'protoplasmic poison.' In fact very little dissolution occurs; for example, 9 mg SiO2 (0.45%) was released from 2 g crystalline silica placed in ascitic fluid for two weeks. Current theories no longer consider that the dissolution of quartz contributes substantially to its clearance or to changes in its biological activity. Indeed there is evidence of enrichment of crystalline silica in lungs of individuals exposed to hard rock compared to the dust in the air they breathed, suggesting that crystalline silica is less-efficiently cleared, either by dissolution or mechanical clearance, than the non-silica mineral components of the dust... biopersistence was assessed in occupationally exposed subjects by counting silica particles in bronchoalveolar lavage (BAL) fluid after varying periods of time since their last occupational exposure. Crystalline silica was found to be among the most biopersistent of non-fibrous mineral particles.

For more Absorption, Distribution and Excretion (Complete) data for CRYSTALLINE SILICA (17 total), please visit the HSDB record page.

Associated Chemicals

silicic acid; 1343-98-2

silica gel; 63231-67-4

amorphous silica fume; 69012-64-2

For more Associated Chemicals (Complete) data for AMORPHOUS SILICA (11 total), please visit the HSDB record page.

Tridymite; 15468-32-3

Cristabolite;14464-46-1

Quartz; 14808-60-7

Silicon dioxide; 7631-86-9

Tripoli; 1317-95-9[IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: http://monographs.iarc.fr/ENG/Classification/index.php, p. V68 (1997) 42]

Wikipedia

Silicon dioxide

Cristobalite

Chrysoprase

Quartz

Coesite

Agate

Tridymite

Amethyst

Maghemite

Chalcedony

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Fragrance Ingredients

Food Additives -> FILTERING_AID; -> JECFA Functional Classes

Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Carcinogens

Cosmetics -> Bulking; Viscosity controlling; Anticaking; Abrasive; Absorbent; Opacifying

Methods of Manufacturing

The manufacturing process for pyrogenic silicas is based mainly on the combustion of volatile silanes, especially silicon tetrachloride, in an oxygen-hydrogen burner. Primary particles (7-50 nm particle size) of amorphous silica fuse together in the high-temperature flame to yield stable aggregates of between 100 and 500 nm in diameter. These aggregates form micron-sized agglomerates. The finely divided silica is separated from the hydrochloric acid-containing off-gas stream in filter stations. The hydrochloric acid content of the product is commonly reduced to less than 100 ppm by desorbing the hydrochloric acid with air in a fluid-bed reactor. Pyrogenic silica appears as a fluffy white powder.

All forms of synthetic amorphous silicas can be surface-modified either physically or chemically. Methods for chemical modification of the silica particle surface (e.g. silylation) are many and various. Most common treating agents are organosilicon compounds.

DIATOMITE: FROM OPEN PIT MINING; SILICA GEL-REACTION OF SODIUM SILICATE & A MINERAL ACID; SILICA AEROGEL: TREATMENT OF A WET HYDROGEL WITH A WATER-MISCIBLE ORGANIC LIQUID; COLLOIDAL SILICA: PEPTIZATION OF SILICA HYDROGEL OR BY DESTABILIZATION OF ALKALI SILICATES.

Diatomite is mined almost exclusively by opencast methods, using bulldozers and other similar equipment to remove the material. Some diatomite is mined underground in Europe, Africa, South America and Asia. In one operation in Iceland, where the mineral lies under water, slurried material is transferred by a pipeline to a processing plant...The processing methods for crude material are fairly uniform worldwide. The general procedure...can be schematized as follows: Preliminary size reduction; drying, grinding; dried, fine diatomite; /heated in/ furnace, 800-1000 C; grinding; calcined diatomite; /treated with/ alkaline flux, 1000-1200 C; grinding /to form/ flux-calcined diatomite. Calcination and, even more so, flux calcination yields a considerable amount (up to 65%) of crystalline material (cristobalite).

Two different kinds of production may be distinguished: (i) the processing of naturally occurring quartz; and (ii) the hydrothermal culturing of quartz. The largest reserves of highly pure quartz occur in Brazil. Minor deposits are found in Angola, India, Madagascar and the United States. Hydrothermally cultured quartz crystals are of major economic importance and their use is growing rapidly. Hydrothermal synthesis consists of crystal growth or reaction at high pressure and temperature in aqueous solution in sealed steel autoclaves. Synthetic quartz crystal production is concentrated in Japan, Russia and the United States. Smaller production capacity exists in Belgium, Brazil, Bulgaria, China, France, Germany, the Republic of South Africa and the United Kingdom.

Silica bricks are manufactured from mixtures of ground quartz arenite and quartzite and are fired at 1,450-1,600 °C. They are used in certain high-temperature processes and are generally produced in batches. Silica used in refractories must contain > 93% in weight SiO2. Quartz is mostly transformed into cristobalite, but tridymite is also formed under the action of mineralizers (mainly CaO). The brick consists of nearly equal amounts of cristobalite, tridymite, residual quartz and a glass phase.

Calcination /of diatomite/ and, even more so, flux calcination yield a considerable amount (up to 65%) of crystalline material (cristobalite).

General Manufacturing Information

Transportation Equipment Manufacturing

Miscellaneous Manufacturing

Computer and Electronic Product Manufacturing

Fabricated Metal Product Manufacturing

Primary Metal Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Adhesive Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Electrical Equipment, Appliance, and Component Manufacturing

Plastics Product Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Wholesale and Retail Trade

Petrochemical Manufacturing

Mining (except Oil and Gas) and support activities

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Construction

All Other Basic Inorganic Chemical Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Furniture and Related Product Manufacturing

All Other Chemical Product and Preparation Manufacturing

Transportation Equipment Manufacturing

Printing Ink Manufacturing

Not Known or Reasonably Ascertainable

Adhesive Manufacturing

Paint and Coating Manufacturing

Construction

Rubber Product Manufacturing

Utilities

Wholesale and Retail Trade

Printing and Related Support Activities

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Petrochemical Manufacturing

Services

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Fabricated Metal Product Manufacturing

Agriculture, Forestry, Fishing and Hunting

Primary Metal Manufacturing

Mining (except Oil and Gas) and support activities

Custom Compounding of Purchased Resins

Rubber Product Manufacturing

Construction

All Other Basic Inorganic Chemical Manufacturing

Wood Product Manufacturing

Not Known or Reasonably Ascertainable

Adhesive Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Electrical Equipment, Appliance, and Component Manufacturing

Wholesale and Retail Trade

Printing and Related Support Activities

Utilities

Plastics Product Manufacturing

Machinery Manufacturing

Plastics Material and Resin Manufacturing

Industrial Gas Manufacturing

Paper Manufacturing

Synthetic Rubber Manufacturing

Transportation Equipment Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Textiles, apparel, and leather manufacturing

Miscellaneous Manufacturing

Computer and Electronic Product Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Photographic Film, Paper, Plate, and Chemical Manufacturing

Printing Ink Manufacturing

Synthetic Dye and Pigment Manufacturing

Furniture and Related Product Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Petroleum Refineries

Pharmaceutical and Medicine Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Transportation Equipment Manufacturing

Synthetic Rubber Manufacturing

Plastics Material and Resin Manufacturing

Electrical Equipment, Appliance, and Component Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Paint and Coating Manufacturing

Adhesive Manufacturing

Not Known or Reasonably Ascertainable

Construction

All Other Basic Organic Chemical Manufacturing

Fabricated Metal Product Manufacturing

Silica: ACTIVE

Cristobalite (SiO2): ACTIVE

Silica, vitreous: ACTIVE

Kieselguhr: ACTIVE

Amorphous silica is composed of SiO , but the SiO molecule is randomly linked, forming no repeating pattern. Naturally occurring sediments or rock that contain amorphous forms of silica (i.e., those with nontetrahedral orientations) include diatomite or diatomaceous earth, a hydrated form (e.g., opal), and an unhydrated form, flint. Diatomaceous earth is a loosely coherent, chalk-like sediment from unicellular algae that contains up to 94% SiO.. Commonly encountered synthetic amorphous silicas, according to their method of preparation, are SiO gel (silica G), precipitated SiO (silica P), and fumed SiO (silica F). The most outstanding characteristics of synthetic amorphous silicas are their small ultimate particle size and high specific surface area, which determine their numerous applications.

Diatomaceous earth (DE) is a geological deposit consisting of the fossilized skeletons of numerous species of siliceous marine and fresh water unicellular organisms, particularly diatoms and other algae. Many of these fossilized sedimentary layers originated at least 20 million years ago in the lakes and seas of the Eocene and Miocene epochs. After quarrying, crushing and milling, a fine light dust is obtained, containing porous particles with certain abrasive properties and the ability to absorb lipids to about three or more times the particle mass. Any diatomaceous earth with high oil absorbing capacity is a potential insecticide. Beyond the absorbing capacity, the size of particles, uniformity and shape of the particles, pH, and the purity of formulation affect the compound's insecticidal efficacy. Insecticidal diatomaceous earth should be a highly pure amorphous silica, having particles of equal diameter (< 10 m), pH < 8.5, containing the least possible number of clay particles and less than 1% crystalline silica. The particles of diatomaceous earth are easily picked up by rough bodied insects. The particles damage the cuticle through hydrocarbon absorption and abrasion making the cuticle permeable to water which rapidly leaves the insect's body causing death from desiccation.

/Cab-O-Sil is/ free flow additive to powders, granules

Hydrophilic and hydrophobic forms have been utilized. Particle sizes vary from millimicron upward... Pharmaceutical uses usually require 0.1-3.0% concentrations and FDA permits up to 2% by weight of finished feed as anticaking agent... .

Quartz particles often have a perturbed external amorphous layer (known as the Beilby layer). Removal of this layer by etching improves the crystallinity and increases the fibrogenic potential of the dust.

The health effects of occupational silica exposure probably have been known since humans began to mine and smelt precious ores, to make glass, and to cut stone, all of which produced high dust levels and, consequently, dust diseases in the lungs. The industrial revolution brought power tools to the workplace, resulting in high dust exposures in occupations such as knife grinding, mining and tunneling, metallurgy, flint grinding, pottery making, and sandblasting. Workers in many of these dusty industries had severe respiratory diseases that shortened their lives markedly compared to employees in other trades. Discovering and understanding the role that silica played in conditions variously named "miners' phthisis", "potters' rot" or "potters' asthma", or "industrial consumption" did not occur until the first decades of the 20th century. In 1915, the British physician Edgar Collis demonstrated that the lung disease of many "dusty trades" workers was silicosis (or silicotuberculosis), and that it was caused by the inhalation of "free" or crystalline silica dust.

The worst cluster of acute silicosis in the United States occurred during the building of the Gauley Bridge hydroelectric tunnel at Hawk's Nest, WV, during the Depression years of 1930 and 1931. In this disaster, there were 2,000 African-American and white tunnel construction workers digging through high-silica rock without any respiratory protection. As a result, an estimated 400 men died on site, and 1,500 were disabled with acute silicosis.

Analytic Laboratory Methods

Method 4500-Silicon E. Heteropoly Blue Method for the determination of silicon in water and wastewater. Ammonium molybdate at pH approximately 1.2 reacts with silica and any phosphate present to produce heteropoly acids. Oxalic acid is added to destroy the molybdophosphoric acid but not the molybdosilicic acid. The intensity of the yellow color is proportional to the concentration of ''molybdate-reactive'' silica. Silica does not react with molybdate even though it is capable of passing through filter paper and is not noticeably turbid. The yellow molybdosilicic acid is reduced by means of aminonaphtholsulfonic acid to heteropoly blue. The blue color is more intense than the yellow of Method D and provides increased sensitivity. Tannin, large amounts of iron, color, turbidity, sulfide, and phosphate interfere. Approximately 1 mg SiO2/l can be detected in 50 ml nessler tubes. A synthetic sample containing 5.0 mg SiO2/l, 10 mg Cl-/l, 0.200 mg NH3-N/L, 1.0 mg NO3-N/L, 1.5 mg organic N/L, and 10.0 mg PO4(-3)/L in distilled water was analyzed in 11 laboratories by the heteropoly blue method, with a relative standard deviation of 27.2% and a relative error of 3.0%. The method detection concentration is 20 ug/l.

EPA Method 200.7. Inductively Coupled Plasma-Atomic Emission Spectrophotometric Method for the determination of dissolved, suspended or total elements in drinking water, surface water, and domestic and industrial wastewaters. Silica (SiO2) is analyzed at a wavelength of 288.158 nm and has an estimated detection limit of 58 ug/l.

Method 4500-Silica C. Gravimetric Method for the determination of silica in water and wastewater. Hydrochloric acid decomposes silicates and dissolved silica, forming silicic acids that are precipitated as partially dehydrated silica during evaporation and baking. Ignition completes dehydration of the silica. The nonvolatile residue is weighed and silica is determined as loss on volatilization. Perchloric acid which will recover more silica may be used to dehydrate the silica instead of hydrochloric acid. Use reagents and distilled or deionized water low in silica. The accuracy is limited both by the finite solubility of silica in water under the conditions of analysis and by the analytical balance sensitivity. A precision of approximately + or - 0.2 mg SiO2.

For more Analytic Laboratory Methods (Complete) data for AMORPHOUS SILICA (14 total), please visit the HSDB record page.

Quartz, tridymite and cristobalite can be distinguished by X-ray diffraction because their strongest reflections (i.e. peaks in the diffractograms) are different. The detection limit in respirable dust samples is about 5 ug for quartz and 10 ug for cristobalite; these limits approximate to an atmospheric level of 0.01-0.02 mg/cu m for a 0.5 cu m air sample.

In view of the most recent results, bulk analysis alone does not appear to be sufficient to predict the level of biological activity - it is largely the exposed surface of silica that determines its toxicity. Clay occlusion of respirable quartz particles may be detected by low-voltage scanning electron microscopy X-ray analysis.

Method: NIOSH 7500, Issue 3, Silica, Crystalline by X-Ray Powder Diffraction; Analyte: quartz, cristobalite, tridymite; Matrix: air; Detection Level: 0.005 mg SiO2 per sample.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Ameliorating effects of /poly-2-vinylpyridine-N-oxide/ PVNO were observed for pulmonary damage from colloidal SiO2

13 lead chromate-based pigments were assayed for mutagenicity and toxicity using Salmonella typhimurium TA100 with and without S9, both in the presence and absence of the chelating agent, nitrilotriacetic acid (NTA). In general, the use of NTA to solubilize the compounds resulted in /enhanced/ mutagenicity and/or toxicity ... . Encapsulation of pigments with amorphous silica rendered these pigments non-mutagenic and non-toxic, indicating that the active moieties were biologically unavailable to the bacteria.

Lazaroid (U-75412E) scavenges .OH radicals generated by crystalline silica-mediated reaction from H2O2 and inhibits lipid peroxidation in macrophages induced by these particles.

Occupational studies have found that the major source of co-morbidity with silicosis is infection by Mycobacterium tuberculosis (TB).

Dates

2: Chen W, Duša F, Witos J, Ruokonen SK, Wiedmer SK. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Sci Rep. 2018 Oct 4;8(1):14815. doi: 10.1038/s41598-018-33107-5. PubMed PMID: 30287903; PubMed Central PMCID: PMC6172256.

3: Channei D, Nakaruk A, Khanitchaidecha W, Jannoey P, Phanichphant S. Adsorption and Photocatalytic Processes of Mesoporous SiO(2)-Coated Monoclinic BiVO(4). Front Chem. 2018 Sep 19;6:415. doi: 10.3389/fchem.2018.00415. eCollection 2018. PubMed PMID: 30283773; PubMed Central PMCID: PMC6156254.

4: Song E, Li R, Jin X, Du H, Huang Y, Zhang J, Xia Y, Fang H, Lee YK, Yu KJ, Chang JK, Mei Y, Alam MA, Huang Y, Rogers JA. Ultrathin Trilayer Assemblies as Long-Lived Barriers against Water and Ion Penetration in Flexible Bioelectronic Systems. ACS Nano. 2018 Oct 5. doi: 10.1021/acsnano.8b05552. [Epub ahead of print] PubMed PMID: 30281278.

5: Labuda A, Cao C, Walsh T, Meinhold J, Proksch R, Sun Y, Filleter T. Static and dynamic calibration of torsional spring constants of cantilevers. Rev Sci Instrum. 2018 Sep;89(9):093701. doi: 10.1063/1.5045679. PubMed PMID: 30278725.

6: Gao X, Miao R, Tao Y, Chen X, Wan C, Jia R. Effect of Montmorillonite powder on intestinal mucosal barrier in children with abdominal Henoch-Schonlein purpura: A randomized controlled study. Medicine (Baltimore). 2018 Sep;97(39):e12577. doi: 10.1097/MD.0000000000012577. PubMed PMID: 30278566.

7: Mock J, Bobinger M, Bogner C, Lugli P, Becherer M. Aqueous Synthesis, Degradation, and Encapsulation of Copper Nanowires for Transparent Electrodes. Nanomaterials (Basel). 2018 Sep 28;8(10). pii: E767. doi: 10.3390/nano8100767. PubMed PMID: 30274162.

8: Sathiyavimal S, Vasantharaj S, Bharathi D, Saravanan M, Manikandan E, Kumar SS, Pugazhendhi A. Biogenesis of copper oxide nanoparticles (CuONPs) using Sida acuta and their incorporation over cotton fabrics to prevent the pathogenicity of Gram negative and Gram positive bacteria. J Photochem Photobiol B. 2018 Sep 19;188:126-134. doi: 10.1016/j.jphotobiol.2018.09.014. [Epub ahead of print] PubMed PMID: 30267962.

9: Onur A, Ng A, Batchelor W, Garnier G. Multi-Layer Filters: Adsorption and Filtration Mechanisms for Improved Separation. Front Chem. 2018 Sep 12;6:417. doi: 10.3389/fchem.2018.00417. eCollection 2018. PubMed PMID: 30258839; PubMed Central PMCID: PMC6143674.

10: Rucavado E, Graužinytė M, Flores-Livas JA, Jeangros Q, Landucci F, Lee Y, Koida T, Goedecker S, Hessler-Wyser A, Ballif C, Morales-Masis M. New Route for "Cold-Passivation" of Defects in Tin-Based Oxides. J Phys Chem C Nanomater Interfaces. 2018 Aug 9;122(31):17612-17620. doi: 10.1021/acs.jpcc.8b02302. Epub 2018 Jul 17. PubMed PMID: 30258525; PubMed Central PMCID: PMC6150684.

11: Dening TJ, Joyce P, Prestidge CA. Improving Correlations Between Drug Solubilization and In Vitro Lipolysis by Monitoring the Phase Partitioning of Lipolytic Species for Lipid-Based Formulations. J Pharm Sci. 2018 Sep 23. pii: S0022-3549(18)30543-4. doi: 10.1016/j.xphs.2018.09.016. [Epub ahead of print] PubMed PMID: 30257194.

12: Zhao J, Li W, Fan L, Quan Q, Wang J, Xiao C. Yolk-porous shell nanospheres from siliver-decorated titanium dioxide and silicon dioxide as an enhanced visible-light photocatalyst with guaranteed shielding for organic carrier. J Colloid Interface Sci. 2018 Sep 17;534:480-489. doi: 10.1016/j.jcis.2018.09.052. [Epub ahead of print] PubMed PMID: 30248617.

13: Liu Y, Yoo E, Mahler GJ, Doiron AL. Endothelial barrier dysfunction induced by nanoparticle exposure through actin remodeling via caveolae/raft-regulated calcium signalling. NanoImpact. 2018 Jul;11:82-91. doi: 10.1016/j.impact.2018.02.007. Epub 2018 Feb 21. PubMed PMID: 30238068; PubMed Central PMCID: PMC6139665.

14: Foster W, Aguilar JA, Kusumaatmaja H, Voϊtchovsky K. In Situ Molecular-Level Observation of Methanol Catalysis at the Water-Graphite Interface. ACS Appl Mater Interfaces. 2018 Oct 10;10(40):34265-34271. doi: 10.1021/acsami.8b12113. Epub 2018 Sep 27. PubMed PMID: 30221928.

15: Bhandari AB, Reifenberger JG, Chuang HM, Cao H, Dorfman KD. Measuring the wall depletion length of nanoconfined DNA. J Chem Phys. 2018 Sep 14;149(10):104901. doi: 10.1063/1.5040458. PubMed PMID: 30219022; PubMed Central PMCID: PMC6135644.

16: Islam MA, Kim JH, Ko TJ, Noh C, Nehate S, Kaium MG, Ko M, Fox D, Zhai L, Cho CH, Sundaram KB, Bae TS, Jung Y, Chung HS, Jung Y. Three dimensionally-ordered 2D MoS(2) vertical layers integrated on flexible substrates with stretch-tunable functionality and improved sensing capability. Nanoscale. 2018 Sep 27;10(37):17525-17533. doi: 10.1039/c8nr05362f. PubMed PMID: 30211427.

17: Briggs N, Preciado MI, Lu Y, Wang K, Leach J, Li X, Xiao K, Subramanian S, Wang B, Haque A, Sinnott S, Robinson JA. Transformation of 2D group-III selenides to ultra-thin nitrides: enabling epitaxy on amorphous substrates. Nanotechnology. 2018 Nov 23;29(47):47LT02. doi: 10.1088/1361-6528/aae0bb. Epub 2018 Sep 12. PubMed PMID: 30207301.

18: König D, Hiller D, Wilck N, Berghoff B, Müller M, Thakur S, Di Santo G, Petaccia L, Mayer J, Smith S, Knoch J. Intrinsic ultrasmall nanoscale silicon turns n-/p-type with SiO(2)/Si(3)N(4)-coating. Beilstein J Nanotechnol. 2018 Aug 23;9:2255-2264. doi: 10.3762/bjnano.9.210. eCollection 2018. PubMed PMID: 30202694; PubMed Central PMCID: PMC6122087.

19: Meng X, Wang X, Cheng Z, Tian N, Lang MC, Yan W, Liu D, Zhang Y, Wang P. Photoluminescence Lifetime of Black Phosphorus Nanoparticles and Their Applications in Live Cell Imaging. ACS Appl Mater Interfaces. 2018 Sep 19;10(37):31136-31145. doi: 10.1021/acsami.8b11648. Epub 2018 Sep 7. PubMed PMID: 30192124.

20: Zhu Y, Cheng Z, Weng W, Cheng K. A facile synthesis of polydopamine/TiO(2) composite films for cell sheet harvest application. Colloids Surf B Biointerfaces. 2018 Aug 29;172:355-361. doi: 10.1016/j.colsurfb.2018.08.058. [Epub ahead of print] PubMed PMID: 30189386.